molecular formula C14H10F2N2 B15331441 2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine

2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B15331441
M. Wt: 244.24 g/mol
InChI Key: YLRAPXOYSAONEQ-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, a reaction between 2,6-difluorophenylboronic acid and a suitable imidazo[1,2-a]pyridine derivative can yield the target compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine has shown promise in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has potential as a probe in biological studies to understand cellular processes.

  • Medicine: The compound may have therapeutic properties and could be explored for drug development.

  • Industry: Its unique properties make it suitable for use in materials science and other industrial applications.

Mechanism of Action

The mechanism by which 2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine

  • 2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine

  • 2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine

Uniqueness: 2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine stands out due to its specific substitution pattern and the presence of the difluorophenyl group, which can influence its reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C14H10F2N2

Molecular Weight

244.24 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10F2N2/c1-9-5-6-18-8-12(17-13(18)7-9)14-10(15)3-2-4-11(14)16/h2-8H,1H3

InChI Key

YLRAPXOYSAONEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=C(C=CC=C3F)F

Origin of Product

United States

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